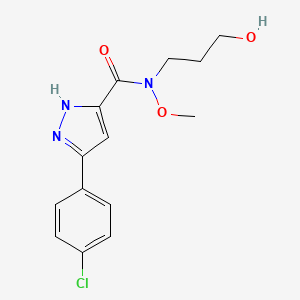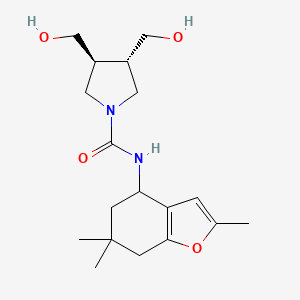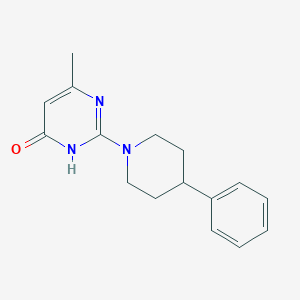![molecular formula C11H16N6 B7415782 9-[(3-Methylcyclobutyl)methyl]purine-2,6-diamine](/img/structure/B7415782.png)
9-[(3-Methylcyclobutyl)methyl]purine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(3-Methylcyclobutyl)methyl]purine-2,6-diamine is a purine derivative with a unique structure that includes a 3-methylcyclobutyl group attached to the purine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(3-Methylcyclobutyl)methyl]purine-2,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated using a 3-methylcyclobutylmethyl halide under basic conditions.
Amination: The resulting intermediate is then subjected to amination to introduce the diamine functionality at the 2 and 6 positions of the purine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
9-[(3-Methylcyclobutyl)methyl]purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the purine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the purine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
9-[(3-Methylcyclobutyl)methyl]purine-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties, particularly in targeting specific proteins involved in disease pathways
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 9-[(3-Methylcyclobutyl)methyl]purine-2,6-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in nucleic acid synthesis and repair.
Pathways Involved: It inhibits key enzymes in the purine metabolism pathway, leading to disruption of DNA and RNA synthesis, which is crucial for its anticancer and antiviral effects
Comparaison Avec Des Composés Similaires
Similar Compounds
Mercaptopurine: Another purine derivative used in the treatment of leukemia.
Abacavir: A purine analog used as an antiretroviral drug.
TNP: A purine-based inhibitor of inositol trisphosphate kinase.
Uniqueness
9-[(3-Methylcyclobutyl)methyl]purine-2,6-diamine is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its 3-methylcyclobutyl group provides enhanced stability and specificity in targeting molecular pathways compared to other purine derivatives .
Propriétés
IUPAC Name |
9-[(3-methylcyclobutyl)methyl]purine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-6-2-7(3-6)4-17-5-14-8-9(12)15-11(13)16-10(8)17/h5-7H,2-4H2,1H3,(H4,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQUKKSKOBYIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CN2C=NC3=C(N=C(N=C32)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-ethyl-2-methyl-5-[2-(piperazin-1-ylmethyl)-1,3-thiazol-4-yl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7415734.png)
![5-Cyclohexyl-3-[[4-(2-methoxyphenyl)triazol-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7415739.png)
![5-Tert-butyl-3-[[4-(2-methoxyphenyl)triazol-1-yl]methyl]-1,2-oxazole](/img/structure/B7415746.png)
![1-(4-methyl-2-propan-2-ylpiperazin-1-yl)-2-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]ethanone](/img/structure/B7415748.png)

![3-[1-[(2-Bromo-3-methylphenyl)methyl]triazol-4-yl]oxolan-3-ol](/img/structure/B7415775.png)
![N-[1-(1-cyclopropyltetrazol-5-yl)ethyl]-2-(4-hydroxy-2-methylphenyl)acetamide](/img/structure/B7415788.png)
![N-[2-(5-pyrimidin-4-yltetrazol-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7415793.png)
![(1S,2R)-2-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7415797.png)
![3-methyl-6-[3-(2-piperidin-1-ylethoxy)pyrrolidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7415799.png)
![1-[2-(3-Chloro-4-fluorophenoxy)ethyl]-4-methyltetrazol-5-one](/img/structure/B7415805.png)
